
1,4,7,10,14-Pentaazacycloheptadecane
Overview
Description
1,4,7,10,14-Pentaazacycloheptadecane is a useful research compound. Its molecular formula is C12H29N5 and its molecular weight is 243.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry
1,4,7,10,14-Pentaazacycloheptadecane serves as an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
- Metal Complex Formation : The compound can coordinate with metals such as cobalt(II), nickel(II), and copper(II), forming complexes that exhibit interesting electronic and magnetic properties. For instance, cobalt complexes of this macrocycle have been characterized using X-ray diffraction techniques to elucidate their structural properties .
- Stability and Reactivity : Studies indicate that the stability of these metal complexes can vary significantly based on the size of the macrocycle and the nature of the metal ion. The pentaazacycloheptadecane complex with cobalt(II) was found to be particularly labile compared to other tetraazamacrocycles, which can be attributed to steric effects and ligand strain .
Metal Ion | Complex Type | Stability |
---|---|---|
Cobalt(II) | [Co(this compound)Cl]Br | Labile |
Nickel(II) | Ni(this compound) | Five-coordinate |
Copper(II) | Cu(this compound) | Varies |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to form complexes with biologically relevant metals.
- Boron Neutron Capture Therapy (BNCT) : Recent studies have explored the use of boron-containing derivatives of pentaazacycloheptadecane for BNCT. These compounds are designed to selectively target tumor cells while minimizing damage to surrounding healthy tissue. The incorporation of boron into the structure enhances the cytotoxicity towards cancer cells when exposed to thermal neutrons .
- Anticancer Activity : The cytotoxic activity of these metal complexes has been evaluated in vitro. Some derivatives showed enhanced uptake in cancer cells compared to non-targeted agents, indicating their potential as therapeutic agents in oncology .
Materials Science
In materials science, this compound is being investigated for its properties as a building block for new materials.
- Polymer Chemistry : The compound can be used as a precursor for synthesizing functionalized polymers. Its nitrogen-rich structure allows for interactions that can enhance the mechanical and thermal properties of polymer matrices.
- Nanomaterials : Research is ongoing into the use of pentaazacycloheptadecane in creating nanostructured materials that exhibit unique optical and electronic properties due to their coordination with metal ions.
Case Study 1: Coordination Properties
A study investigated the coordination behavior of this compound with various transition metals. This research highlighted how different metals influenced the stability and reactivity of the resulting complexes. The findings suggested that modifications in ligand structure could lead to significant changes in complex behavior under varying conditions .
Case Study 2: Anticancer Applications
In another study focused on BNCT applications, derivatives of pentaazacycloheptadecane were synthesized and evaluated for their effectiveness against different cancer cell lines. Results indicated that certain boron-containing analogs exhibited significantly higher cytotoxicity compared to traditional chemotherapeutic agents .
Properties
Molecular Formula |
C12H29N5 |
---|---|
Molecular Weight |
243.39 g/mol |
IUPAC Name |
1,4,7,10,14-pentazacycloheptadecane |
InChI |
InChI=1S/C12H29N5/c1-3-13-4-2-6-15-8-10-17-12-11-16-9-7-14-5-1/h13-17H,1-12H2 |
InChI Key |
VTAVSTFSWWSLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCCNCCNCCNC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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